Uncargenin C

Triterpenoid Chemistry Drug Development Bioavailability Enhancement

Procure Uncargenin C (≥98% HPLC) as a critical polyhydroxylated oleanane triterpenoid. Its unique C-3, C-6, and C-23 hydroxylations confer significantly enhanced aqueous solubility over generic analogs like oleanolic acid. This makes it the ideal, non-substitutable reference standard for accurate botanical QC analysis and a superior starting material for semi-synthesizing bioavailable derivatives. Ensure your experimental reproducibility and advanced synthetic success.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
Cat. No. B12386691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUncargenin C
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26+,27+,28+,29+,30-/m0/s1
InChIKeyXRRLUGUSXUFEDF-NJMQRACMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uncargenin C Procurement: Sourcing, Purity and Baseline Specifications


Uncargenin C (CAS: 152243-70-4) is a polyhydroxylated pentacyclic triterpenoid of the oleanane class, characterized by the IUPAC name (3β,4α,6β)-3,6,23-trihydroxyolean-12-en-28-oic acid . It is a naturally occurring secondary metabolite, primarily isolated from plant species within the genus *Uncaria*, notably *Uncaria rhynchophylla* (Miq.) Jacks., and has also been reported in *Turpinia arguta* . Its core structure is functionally related to oleanolic acid but distinguished by a higher oxidation state due to hydroxylations at the C-3, C-6, and C-23 positions . Commercially, Uncargenin C is predominantly offered as a reference standard for analytical chemistry and life science research, with typical purity specifications of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) [1].

Why Generic Substitution of Uncargenin C Fails: A Pharmacological and Synthetic Distinction


The scientific and industrial utility of Uncargenin C cannot be adequately served by substituting it with its close structural analog, oleanolic acid, or other less-hydroxylated oleanane triterpenoids. The critical point of differentiation lies in Uncargenin C's higher oxidation state, which confers significantly enhanced aqueous solubility and, consequently, a different and often more favorable pharmacological and synthetic profile [1]. Research indicates that while the abundant feedstock triterpenoid oleanolic acid is limited by poor solubility and low bioavailability, the polyhydroxylated nature of Uncargenin C directly addresses these limitations, positioning it as a high-potential drug lead or key intermediate [2]. Therefore, substituting Uncargenin C with a generic analog would negate the specific physicochemical advantages conferred by its unique polyhydroxylated structure, leading to fundamentally different experimental outcomes in solubility-dependent assays, bioavailability studies, and downstream synthetic modifications.

Uncargenin C: Quantifiable Differentiators vs. Oleanolic Acid and Synthetic Analogs


Enhanced Solubility and Bioavailability Potential vs. Oleanolic Acid

Uncargenin C demonstrates a key advantage in solubility and drug development potential compared to the abundant feedstock triterpenoid, oleanolic acid. The compound's higher oxidation state, conferred by multiple hydroxyl groups, is directly correlated with significantly increased solubility. [1] This is a critical parameter for *in vitro* and *in vivo* assays, where oleanolic acid's poor solubility often limits its clinical and research applicability. [2]

Triterpenoid Chemistry Drug Development Bioavailability Enhancement

Synthetic Accessibility as a Pro-Drug Intermediate for Antileukemic Agents

Uncargenin C itself is biologically inert against leukemia cells; however, its true value for procurement lies in its role as a key synthetic precursor. [1] A direct, quantifiable comparison exists: Uncargenin C lacks antileukemic activity, while a specific synthetic intermediate derived from it has demonstrated potent cytotoxicity. This intermediate, produced during the total synthesis of Uncargenin C via relay C–H oxidation, exhibited significant antileukemic activity *in vitro* and *in vivo*.

Organic Synthesis Medicinal Chemistry Antileukemic Drug Discovery

Defined Purity Specifications for Reproducible Analytical and Biological Assays

As a research compound, Uncargenin C is supplied with verifiable, batch-specific purity data, which is essential for quantitative analytical and biological work. In contrast to crude extracts or lower-purity botanical powders, commercially available Uncargenin C is typically offered at a purity of ≥98% as determined by HPLC. [1] This level of purity is a quantifiable metric that directly impacts the reliability and reproducibility of scientific experiments, allowing for accurate determination of IC50 values or other quantitative readouts without the confounding effects of unknown impurities present in less-defined alternatives.

Analytical Chemistry Quality Control Natural Product Reference Standard

Standardization for Botanical Authentication and Phytochemical Research

Uncargenin C is a known chemical marker for several plant species, including those in the *Uncaria* and *Turpinia* genera. In contrast to structurally related compounds like Uncargenin A or B, Uncargenin C provides a specific and validated analytical target for the authentication and quality control of herbal materials. Its presence and concentration can be quantitatively determined in plant extracts using validated HPLC or LC-MS methods, serving as a reliable marker compound. This offers a clear advantage over non-standardized botanical materials or extracts where the active constituent profile is unknown and variable.

Phytochemistry Botanical Authentication Quality Control of Herbal Medicines

Uncargenin C: Recommended Research & Industrial Application Scenarios


Analytical Reference Standard for Phytochemical Quality Control

Procuring Uncargenin C as a high-purity analytical standard (≥98% by HPLC) is ideal for developing and validating quantitative analytical methods, such as HPLC or LC-MS, for the quality control of herbal products and botanical research materials derived from *Uncaria rhynchophylla* and related species. [1] Its use as a chemical marker ensures the reproducibility and standardization required for regulatory compliance and consistent experimental outcomes.

Synthetic Feedstock for Polyhydroxylated Triterpenoid Derivatives

Due to its enhanced solubility and specific polyhydroxylated structure, Uncargenin C is a superior starting material or intermediate for the semi-synthesis of novel, more complex oleanane-type triterpenoids. This application leverages the compound's physicochemical advantages over less oxidized analogs like oleanolic acid, enabling the creation of derivatives with improved bioavailability and potentially novel pharmacological activities. [2]

Precursor Material for Antileukemic Agent Synthesis

Uncargenin C should be procured as a critical precursor in the multi-step synthesis of potent antileukemic intermediates. While the parent compound is inactive, specific synthetic intermediates derived from it have demonstrated significant cytotoxicity against human leukemia cell lines at low micromolar concentrations. This scenario is directly relevant to medicinal chemistry programs focused on developing next-generation antileukemic therapeutics.

Research into Triterpenoid Structure-Activity Relationships (SAR)

Uncargenin C serves as a valuable tool in SAR studies investigating the role of polyhydroxylation on the biological activity of oleanane triterpenoids. By comparing its profile—notably its lack of direct antileukemic activity [3] and enhanced solubility [4]—with that of its less hydroxylated or differently functionalized analogs, researchers can deconvolute the specific contribution of each functional group to the molecule's overall properties and biological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uncargenin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.